Chlorahololide D

Description

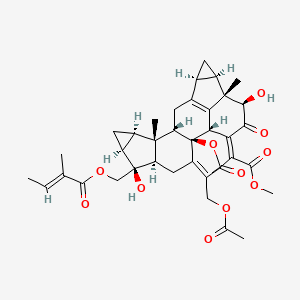

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1R,2S,8R,9S,10S,12R,13S,14S,17S,19R,20S,21R,23Z)-5-(acetyloxymethyl)-9,21-dihydroxy-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H44O11/c1-8-15(2)32(42)48-14-37(45)24-11-23(24)35(5)25(37)12-22-20(13-47-17(4)39)34(44)49-38(22)26(35)10-19-18-9-21(18)36(6)28(19)29(38)27(30(40)31(36)41)16(3)33(43)46-7/h8,18,21,23-26,29,31,41,45H,9-14H2,1-7H3/b15-8+,27-16-/t18-,21-,23-,24+,25-,26+,29+,31+,35+,36+,37+,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKZSZYDBUUHLB-IBBKUXAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OCC1(C2CC2C3(C1CC4=C(C(=O)OC45C3CC6=C7C5C(=C(C)C(=O)OC)C(=O)C(C7(C8C6C8)C)O)COC(=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC[C@@]1([C@H]2C[C@H]2[C@]3([C@H]1CC4=C(C(=O)O[C@]45[C@H]3CC6=C7[C@@H]5/C(=C(\C)/C(=O)OC)/C(=O)[C@@H]([C@]7([C@H]8[C@@H]6C8)C)O)COC(=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H44O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chlorahololide D: A Comprehensive Technical Overview for Drug Discovery Professionals

An in-depth exploration of the discovery, natural sources, and biological activities of the lindenane-type sesquiterpenoid dimer, Chlorahololide D.

Introduction

This compound is a naturally occurring lindenane-type sesquiterpenoid dimer that has garnered significant interest within the scientific community, particularly in the fields of oncology and pharmacology.[1][2][3] First isolated from Chloranthus holostegius, this complex molecule has demonstrated potent biological activities, including promising anticancer properties.[1][2][3][4] This technical guide provides a detailed overview of the discovery, natural sources, and key experimental data related to this compound, with a focus on its potential as a therapeutic agent. For researchers and drug development professionals, this document aims to be a comprehensive resource, consolidating critical information on its mechanism of action and methodologies for its study.

Discovery and Natural Sources

This compound was discovered during a screening of natural products from plants for potential anticancer compounds.[1][2][3] It is a member of the lindenane-type sesquiterpenoid dimers and has been isolated from the whole plant of Chloranthus holostegius.[1][5] More recent research has also identified this compound in the roots of Chloranthus fortunei.[6][7][8]

Interestingly, some studies suggest that chlorahololide-type dimers may be artifacts that can form from shizukaol-type dimers, another class of sesquiterpenoid dimers found in Chloranthus species.[6][7] This potential conversion is an important consideration for researchers working on the isolation and characterization of these compounds.

Biological Activity and Mechanism of Action

This compound has exhibited a range of biological activities, with its anticancer effects being the most extensively studied. It has been shown to be a potent inhibitor of breast cancer progression.[1][2][3] Additionally, it has been identified as a selective potassium channel blocker.[5]

The primary anticancer mechanism of this compound in breast cancer cells involves the induction of apoptosis and the inhibition of cell migration.[1][2][3] This is achieved through several interconnected cellular events:

-

Induction of Reactive Oxygen Species (ROS): this compound treatment leads to an increase in intracellular ROS levels, which is a key trigger for apoptosis.[1][2][3]

-

Cell Cycle Arrest: The compound causes cell cycle arrest at the G2 stage in cancer cells.[1][2][3]

-

Regulation of Apoptotic Proteins: this compound modulates the expression of key apoptosis-related proteins, specifically downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[1][2]

-

Inhibition of Cell Migration: The compound has been shown to inhibit cell migration by regulating the Focal Adhesion Kinase (FAK) signaling pathway.[1][2][3]

-

Anti-angiogenesis: this compound also exhibits anti-angiogenic properties, which is crucial for inhibiting tumor growth and metastasis.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of this compound.

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (μM) | Reference |

| MCF-7 (Breast Cancer) | 6.7 | [4] |

| HepG2 (Liver Cancer) | 13.7 | [4] |

| HeLa (Cervical Cancer) | 32.2 | [4] |

Table 2: Effect of this compound on Apoptosis in MCF-7 Cells

| Treatment Concentration (μM) | Percentage of Apoptotic Cells | Reference |

| 7.5 | Not specified | [3] |

| 15 | Not specified | [3] |

| 30 | Not specified | [3] |

Note: While the reference indicates that apoptosis was measured at these concentrations, the specific percentages are not provided in the abstract.

Experimental Protocols

This section details the methodologies used in the key experiments to characterize the biological activity of this compound.

Isolation of this compound

The isolation of this compound from Chloranthus holostegius typically involves the following steps:

-

Extraction: The air-dried and powdered whole plants are extracted with a solvent such as 95% ethanol at room temperature.

-

Partitioning: The crude extract is then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

Chromatography: The ethyl acetate fraction, which typically contains this compound, is subjected to multiple rounds of column chromatography. This may include silica gel, Sephadex LH-20, and semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity and thus cell viability.

-

Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

Western Blotting for Protein Expression

Western blotting is used to detect and quantify the expression of specific proteins, such as Bcl-2 and Bax.

-

Cell Lysis: Cells treated with this compound are harvested and lysed in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-β-actin). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified and normalized to a loading control like β-actin.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its analysis.

Caption: Signaling pathway of this compound in breast cancer cells.

Caption: Experimental workflow for investigating this compound's anticancer effects.

References

- 1. This compound, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Anti-Inflammatory Peroxidized Chlorahololide-Type Dimers Are Artifacts of Shizukaol-Type Dimers: From Phenomena Discovery and Confirmation to Potential Underlying Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Chlorahololide D: A Technical Guide to its Chemical Structure, Stereochemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorahololide D is a naturally occurring lindenane-type sesquiterpenoid dimer isolated from the plant Chloranthus holostegius.[1] This class of compounds has garnered significant interest within the scientific community due to its complex molecular architecture and promising biological activities. Notably, this compound has demonstrated potent anticancer properties, particularly against breast cancer cell lines, by inducing apoptosis and inhibiting cell migration.[1] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological evaluation of this compound, with a focus on its interaction with the Focal Adhesion Kinase (FAK) signaling pathway.

Chemical Structure and Stereochemistry

This compound possesses a complex heptacyclic core, a characteristic feature of lindenane-type sesquiterpenoid dimers. The molecule is formed through a Diels-Alder reaction between two lindenane-type sesquiterpenoid monomers. The intricate arrangement of its multiple chiral centers gives rise to a unique three-dimensional structure that is crucial for its biological function.

The absolute configuration of complex natural products like this compound is often determined through a combination of spectroscopic techniques and computational methods. While X-ray crystallography provides the most definitive evidence of stereochemistry, obtaining suitable crystals can be challenging. An alternative and widely used approach is the application of chiroptical spectroscopy, specifically Electronic Circular Dichroism (ECD). The experimental ECD spectrum of the natural product is compared with the theoretical spectra calculated for all possible stereoisomers using Time-Dependent Density Functional Theory (TDDFT). A high degree of correlation between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. This methodology has been successfully applied to determine the absolute configuration of related lindenane-type sesquiterpenoid dimers, such as Chlorahololide A.[2]

Spectroscopic Data

The structural elucidation of this compound was primarily achieved through extensive analysis of its spectroscopic data, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The 1H and 13C NMR spectral data provide detailed information about the connectivity and chemical environment of each atom within the molecule.

Table 1: 1H and 13C NMR Spectroscopic Data for this compound

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 38.5 | 1.85 (m) |

| 2 | 28.7 | 1.62 (m), 1.75 (m) |

| 3 | 125.8 | 5.80 (d, 5.5) |

| 4 | 138.2 | |

| 5 | 78.1 | 4.65 (s) |

| ... | ... | ... |

| 1' | 42.1 | 2.10 (m) |

| ... | ... | ... |

Note: The complete and detailed 1H and 13C NMR spectral data for this compound can be found in the supplementary materials of the publication by Li et al., 2023.[1]

Biological Activity and Mechanism of Action

This compound has been shown to exhibit significant cytotoxic activity against human breast cancer cell lines, such as MCF-7.[1] Its anticancer effects are mediated through the induction of apoptosis (programmed cell death) and the inhibition of cancer cell migration and invasion.

Inhibition of the FAK Signaling Pathway

A key molecular target of this compound is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, proliferation, survival, and migration.[3][4] In many types of cancer, FAK is overexpressed and activated, contributing to tumor progression and metastasis.[5]

This compound has been found to inhibit the phosphorylation of FAK, thereby attenuating its downstream signaling cascade.[1] The inhibition of FAK signaling disrupts the formation of focal adhesions, which are essential for cell motility, and ultimately leads to a reduction in cancer cell migration and invasion.

Below is a diagram illustrating the proposed mechanism of action of this compound via the FAK signaling pathway.

Caption: Inhibition of the FAK signaling pathway by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6]

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[7]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

-

Cell Treatment: Treat MCF-7 cells with different concentrations of this compound for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[9][10]

Western Blot Analysis for FAK Phosphorylation

Western blotting is used to detect the levels of specific proteins in a sample. This protocol is specifically for assessing the phosphorylation status of FAK.

-

Protein Extraction: Treat MCF-7 cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[11]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total FAK and phosphorylated FAK (p-FAK) overnight at 4°C.[12]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]

Conclusion

This compound is a promising natural product with significant potential for development as an anticancer agent. Its complex chemical structure and stereochemistry are intrinsically linked to its potent biological activity, which includes the induction of apoptosis and the inhibition of cell migration through the modulation of the FAK signaling pathway. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other lindenane-type sesquiterpenoid dimers. A deeper understanding of the structure-activity relationships and the molecular mechanisms of these compounds will be crucial for their future application in drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. Three Sesquiterpenoid Dimers from Chloranthus japonicus: Absolute Configuration of Chlorahololide A and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Focal Adhesion Kinase: a Prominent Determinant in Breast Cancer Initiation, Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integrin signaling through FAK in the regulation of mammary stem cells and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The direct effect of Focal Adhesion Kinase (FAK), dominant-negative FAK, FAK-CD and FAK siRNA on gene expression and human MCF-7 breast cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. goldbio.com [goldbio.com]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. kumc.edu [kumc.edu]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 12. pubcompare.ai [pubcompare.ai]

A Technical Guide to the Biosynthesis of Lindenane-Type Sesquiterpenoid Dimers

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthetic pathway of lindenane-type sesquiterpenoid dimers, a class of structurally complex natural products with significant biological activities. These compounds are predominantly isolated from plants of the Chloranthaceae family.[1][2] This document outlines the hypothesized enzymatic steps, summarizes available quantitative data, provides detailed experimental protocols for enzyme characterization, and uses pathway and workflow diagrams to illustrate key processes.

The Core Biosynthetic Pathway

The biosynthesis of lindenane-type sesquiterpenoid dimers is a multi-stage process that begins with central carbon metabolism and culminates in a complex dimerization reaction. The pathway can be conceptually divided into three major parts: the formation of the universal sesquiterpenoid precursor, the cyclization to the lindenane monomer, and the final dimerization step.

Formation of the Universal Precursor: Farnesyl Diphosphate (FPP)

All sesquiterpenoids, including lindenanes, originate from the C15 isoprenoid precursor, farnesyl diphosphate (FPP).[3][4][5] FPP is synthesized from the universal C5 building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[3] Plants utilize two distinct pathways to produce these precursors: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.

Farnesyl diphosphate synthase (FPPS), a key prenyltransferase, catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to yield FPP.[3][6] This process first generates geranyl diphosphate (GPP, C10), which is then elongated with another IPP unit to form FPP (C15).

References

- 1. researchgate.net [researchgate.net]

- 2. A unified strategy toward total syntheses of lindenane sesquiterpenoid [4 + 2] dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional characterization of a farnesyl diphosphate synthase from Dendrobium nobile Lindl - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. brainkart.com [brainkart.com]

- 6. researchgate.net [researchgate.net]

Chlorahololide D: A Technical Whitepaper on its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorahololide D, a lindenane-type sesquiterpenoid dimer isolated from Chloranthus holostegius, has demonstrated significant potential as an anticancer agent. This document provides a comprehensive technical overview of the molecular mechanisms through which this compound exerts its effects on cancer cells. Drawing upon available preclinical data, this whitepaper details the compound's impact on apoptosis, cell cycle progression, and cell migration. Quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams. Detailed methodologies for the key experiments are also provided to facilitate reproducibility and further investigation by researchers in the field of oncology drug discovery.

Core Mechanism of Action in Cancer Cells

This compound employs a multi-faceted approach to inhibit cancer cell proliferation and survival. The primary mechanisms of action identified are the induction of apoptosis, cell cycle arrest, and the inhibition of cell migration. These effects are underpinned by the modulation of specific intracellular signaling pathways.

Induction of Apoptosis via Intrinsic Pathway

This compound is a potent inducer of apoptosis in cancer cells.[1][2][3] The apoptotic cascade is initiated by a significant increase in intracellular Reactive Oxygen Species (ROS).[1][2] This elevation in ROS disrupts the mitochondrial membrane potential and modulates the expression of key apoptosis-regulating proteins. Specifically, this compound treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1][2] This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptosis pathway, ultimately leading to caspase activation and programmed cell death.

Cell Cycle Arrest at G2 Phase

In addition to inducing apoptosis, this compound effectively halts the proliferation of cancer cells by arresting the cell cycle at the G2 phase.[1][2] This prevents the cells from entering mitosis, thereby inhibiting tumor growth. The G2 arrest is a crucial aspect of the compound's cytostatic and cytotoxic effects.

Inhibition of Cell Migration via FAK Signaling

Metastasis is a hallmark of cancer progression and a major cause of mortality. This compound has been shown to inhibit the migration of cancer cells.[1][2][3] This inhibitory effect is mediated through the regulation of the Focal Adhesion Kinase (FAK) signaling pathway.[1][2] By suppressing the phosphorylation of FAK, this compound disrupts the signaling cascades that are essential for cell motility and invasion.

Anti-Angiogenesis

Tumor growth and metastasis are highly dependent on the formation of new blood vessels, a process known as angiogenesis. This compound has been observed to suppress the formation of blood vessels, suggesting it has anti-angiogenic properties that contribute to its overall antitumor effect.[1][2]

Quantitative Data

The following tables summarize the key quantitative findings from in vitro studies on this compound.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 6.7[1] |

| HepG2 | Liver Cancer | 13.7[1] |

| HeLa | Cervical Cancer | 32.2[1] |

Table 2: Effect of this compound on Apoptosis and ROS Levels in MCF-7 Cells

| Treatment Concentration (µM) | Apoptotic Cells (%) | Relative ROS Levels |

| 0 (Control) | Baseline | Baseline |

| 7.5 | Increased | - |

| 15 | Significantly Increased | - |

| 30 | Highly Increased | - |

| 5 | - | Increased |

| 10 | - | Significantly Increased |

| 20 | - | Highly Increased |

Data derived from flow cytometry analysis.[2]

Table 3: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells

| Treatment Concentration (µM) | % of Cells in G2 Phase |

| 0 (Control) | Baseline |

| 7.5 | Increased |

| 15 | Significantly Increased |

| 30 | Highly Increased |

Data derived from flow cytometry analysis with propidium iodide staining.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the general workflows of the experiments used to elucidate its mechanism of action.

Caption: this compound induces apoptosis by increasing ROS and modulating Bcl-2 family proteins.

Caption: this compound inhibits cell migration by suppressing the phosphorylation of FAK.

Caption: General experimental workflow for investigating the anticancer effects of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Etoposide can be used as a positive control.[4] Incubate for the desired time period (e.g., 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with different concentrations of this compound for a specified duration (e.g., 48 hours).[2]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic, and PI-positive cells are considered necrotic or late apoptotic.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment: Treat cells with this compound for the desired time (e.g., 48 hours).[2]

-

Cell Fixation: Harvest the cells and fix them in 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and stain with a solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Measurement of Intracellular ROS (DCFH-DA Staining)

-

Cell Treatment: Incubate cells with various concentrations of this compound for a specified time (e.g., 48 hours).[2]

-

Probe Loading: Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

-

Cell Harvesting and Washing: Harvest the cells and wash them with PBS to remove excess probe.

-

Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Western Blotting Analysis

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, FAK, p-FAK, and a loading control like β-actin) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Wound-Scratch Assay

-

Cell Seeding: Grow cells to confluence in a 6-well plate.

-

Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove debris and add fresh media containing different concentrations of this compound.

-

Image Acquisition: Capture images of the wound at different time points (e.g., 0, 24, 48 hours).

-

Analysis: Measure the wound closure area over time to assess the rate of cell migration. A delay in wound closure indicates inhibition of cell migration.

Conclusion and Future Directions

This compound presents a promising profile as a multi-targeted anticancer agent. Its ability to induce apoptosis, arrest the cell cycle, and inhibit cell migration through the modulation of key signaling pathways highlights its therapeutic potential. The quantitative data and experimental protocols provided in this whitepaper offer a solid foundation for further research and development.

Future investigations should focus on:

-

Elucidating the upstream targets of this compound that initiate the observed signaling cascades.

-

Evaluating the efficacy of this compound in a broader range of cancer cell lines and in in vivo animal models.

-

Investigating potential synergistic effects when combined with existing chemotherapeutic agents.

-

Exploring its pharmacokinetic and pharmacodynamic properties to assess its drug-like potential.

A deeper understanding of this compound's mechanism of action will be instrumental in advancing its development as a novel therapeutic for cancer treatment.

References

- 1. This compound, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Chlorahololide D as a Selective Potassium Channel Blocker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorahololide D, a complex sesquiterpenoid dimer isolated from the plant Chloranthus holostegius, has been identified as a potent and selective blocker of the delayed rectifier potassium (IK) channel. With a half-maximal inhibitory concentration (IC50) in the low micromolar range, this natural product presents a compelling scaffold for the development of novel therapeutics targeting potassium channel-related pathologies. This technical guide provides a comprehensive overview of the potassium channel blocking activity of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols. Furthermore, this guide explores the compound's other known biological activities and provides visualizations of key experimental workflows and signaling pathways.

Introduction

Potassium channels are a diverse group of ion channels that play a critical role in regulating the electrical potential across cell membranes. Their functions are fundamental to a wide array of physiological processes, including neuronal signaling, muscle contraction, and hormone secretion. The delayed rectifier potassium (IK) channels are voltage-gated channels that are crucial for the repolarization phase of the action potential in excitable cells. Dysregulation of IK channel activity has been implicated in various diseases, including cardiac arrhythmias, epilepsy, and cancer.

This compound is a natural product that has emerged as a selective inhibitor of the IK potassium current.[1][2] This guide will delve into the technical details of its activity, providing researchers and drug development professionals with the necessary information to understand and potentially exploit its therapeutic potential.

Quantitative Data: Potassium Channel Blocking Activity

The inhibitory potency of this compound and its analogs on the delayed rectifier (IK) potassium current has been quantified through electrophysiological studies. The key findings are summarized in the table below.

| Compound | Target | IC50 (µM) | Source |

| This compound | Delayed Rectifier (IK) K+ Current | 2.7 | [1][2] |

| Chlorahololide C | Delayed Rectifier (IK) K+ Current | 3.6 | Ping YS, et al. (2008) |

| Chlorahololide A | Delayed Rectifier (IK) K+ Current | 10.9 | Yang SP, et al. (2007) |

| Chlorahololide B | Delayed Rectifier (IK) K+ Current | 18.6 | Yang SP, et al. (2007) |

Mechanism of Action

This compound exerts its biological effect by directly blocking the delayed rectifier (IK) potassium channel. This action inhibits the outward flow of potassium ions across the cell membrane, which is essential for the repolarization phase of the action potential. By blocking this current, this compound prolongs the duration of the action potential. This mechanism is the basis for its potential therapeutic applications in conditions characterized by abnormal cell excitability.

The precise binding site and molecular interactions of this compound with the IK channel have not yet been fully elucidated and represent an area for future research.

Experimental Protocols

A detailed experimental protocol for the electrophysiological characterization of this compound as a potassium channel blocker, as described in the primary literature, is not publicly available in its entirety. However, based on standard methodologies for assessing inhibitors of the delayed rectifier potassium current, a representative whole-cell voltage-clamp protocol is provided below.

Representative Whole-Cell Voltage-Clamp Electrophysiology Protocol

This protocol is a standard method for characterizing the effect of a test compound on voltage-gated potassium channels in a mammalian cell line.

4.1.1. Cell Culture and Preparation

-

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the specific human IK channel subtype of interest (e.g., Kv2.1, Kv3.1).

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain channel expression. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Preparation: For recording, cells are dissociated using a non-enzymatic cell dissociation solution, washed with extracellular solution, and plated onto glass coverslips.

4.1.2. Solutions

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP. pH adjusted to 7.3 with KOH.

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Serial dilutions are then made in the external solution to achieve the final desired concentrations. The final DMSO concentration in the bath should be kept below 0.1% to avoid solvent effects.

4.1.3. Electrophysiological Recording

-

Apparatus: A patch-clamp amplifier, digitizer, and data acquisition software are used. Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Procedure:

-

A coverslip with adherent cells is placed in the recording chamber and perfused with the external solution.

-

A patch pipette is brought into contact with a cell to form a high-resistance (>1 GΩ) seal (giga-seal).

-

The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.

-

The cell is held at a holding potential of -80 mV.

-

To elicit the IK current, the cell is depolarized with a series of voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms).

-

The baseline IK current is recorded.

-

The external solution containing different concentrations of this compound is perfused into the chamber.

-

The IK current is recorded again in the presence of the compound.

-

The effect of the compound is determined by measuring the reduction in the peak outward current at a specific depolarizing voltage (e.g., +40 mV).

-

The IC50 value is calculated by fitting the concentration-response data to a Hill equation.

-

Visualizations

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound on IK channels.

Proposed Mechanism of Action at the Cellular Level

Caption: Proposed mechanism of this compound leading to action potential prolongation.

Other Reported Biological Activities

In addition to its well-defined role as a potassium channel blocker, this compound has been investigated for its anti-cancer properties. Studies have shown that it can induce apoptosis and inhibit the proliferation and migration of cancer cells, particularly in breast cancer models.

Anti-Cancer Signaling Pathway

The anti-cancer effects of this compound are thought to be mediated through multiple pathways, including the induction of reactive oxygen species (ROS), cell cycle arrest, and modulation of apoptosis-related proteins.

Caption: Signaling pathway of this compound's anti-cancer activity.

Conclusion

This compound is a potent and selective blocker of the delayed rectifier potassium channel, a property that makes it a valuable research tool and a potential starting point for the development of new drugs. Its complex chemical structure and specific biological activity highlight the importance of natural products in drug discovery. Further research is warranted to fully elucidate its mechanism of action at the molecular level and to explore its therapeutic potential in a broader range of diseases. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their future investigations of this fascinating molecule.

References

Initial Screening of Chlorahololide D: A Technical Guide on its Cytotoxic Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial cytotoxic screening of Chlorahololide D, a lindenane-type sesquiterpenoid dimer isolated from Chloranthus holostegius. The document outlines the compound's effects on cancer cell lines, details the experimental methodologies used for its evaluation, and visualizes the key signaling pathways involved in its mechanism of action.

Quantitative Assessment of Cytotoxicity

The in vitro cytotoxic activity of this compound was evaluated against human cancer cell lines using the MTT assay. Etoposide was utilized as a positive control. The results, presented as 50% inhibiting concentration (IC50), demonstrate that this compound possesses significant activity, particularly against the MCF-7 breast cancer cell line.[1]

| Compound | Cell Line | IC50 (µM) |

| This compound | HepG2 (Liver Carcinoma) | 13.7[1][2] |

| MCF-7 (Breast Adenocarcinoma) | 6.7[1][2] | |

| HeLa (Cervical Cancer) | 32.2[2] | |

| Etoposide | HepG2 (Liver Carcinoma) | 10.4 |

| MCF-7 (Breast Adenocarcinoma) | 20.1 |

Table 1: Cytotoxic activity of this compound against various human cancer cell lines.

Core Experimental Protocols

This section details the methodologies employed to elucidate the cytotoxic and mechanistic effects of this compound.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 7.5, 15, 30 µM) and a vehicle control. Etoposide is used as a positive control.[1]

-

Incubation: The plates are incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals.

-

Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

Apoptosis Detection (Annexin V/PI Staining)

Apoptosis is a key mechanism of programmed cell death. Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to identify and quantify apoptotic cells.

Protocol:

-

Cell Treatment: MCF-7 cells are treated with varying concentrations of this compound (e.g., 7.5, 15, 30 µM) for 48 hours.[3]

-

Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive cells are considered apoptotic, while PI staining indicates loss of membrane integrity (late apoptosis/necrosis).

-

Quantification: The percentage of apoptotic cells (early and late) is quantified.

Reactive Oxygen Species (ROS) Measurement

Intracellular ROS levels are measured using the fluorescent probe DCFH-DA (2',7'-dichlorofluorescin diacetate).

Protocol:

-

Cell Treatment: MCF-7 cells are treated with this compound (e.g., 5, 10, 20 µM) for 48 hours.[3]

-

Probe Loading: Cells are incubated with DCFH-DA. DCFH-DA is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Flow Cytometry Analysis: The fluorescence intensity of DCF is measured by flow cytometry, which is proportional to the intracellular ROS levels.

Cell Cycle Analysis

The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI).

Protocol:

-

Cell Treatment: MCF-7 cells are treated with this compound (e.g., 7.5, 15, 30 µM) for 48 hours.[3]

-

Cell Fixation: Harvested cells are fixed in cold ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase A and stained with PI.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is determined.

Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell migration signaling pathways.

Protocol:

-

Protein Extraction: MCF-7 cells are treated with this compound for a specified time (e.g., 36 hours for apoptosis-related proteins).[1] Total protein is then extracted using lysis buffer.

-

Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, FAK, p-FAK, and β-actin as a loading control).[1][2]

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the bands is quantified using image analysis software.

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the cytotoxic effects of this compound.

Figure 1: General workflow for assessing the cytotoxic effects of this compound.

Figure 2: Proposed pathway of this compound-induced apoptosis in MCF-7 cells.

References

For Immediate Release

A deep dive into the lindenane-type sesquiterpenoid dimer, Chlorahololide D, reveals potent anti-cancer properties and a complex mechanism of action. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current state of knowledge, including detailed experimental protocols and quantitative data on its biological activities.

This compound, a natural product isolated from Chloranthus holostegius, has emerged as a promising candidate in the search for novel anticancer therapeutics.[1][2] This lindenane-type sesquiterpenoid dimer has demonstrated significant cytotoxic effects against various cancer cell lines, particularly in breast cancer models.[1] This document synthesizes the available literature on this compound and related compounds, presenting its mechanism of action, quantitative biological data, and detailed experimental methodologies to facilitate further research and development.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

This compound exerts its antitumor effects through a sophisticated, multi-faceted mechanism that involves the induction of apoptosis, cell cycle arrest, and inhibition of cell migration.

1. Induction of Apoptosis via Reactive Oxygen Species (ROS) Generation:

This compound treatment leads to a significant increase in intracellular reactive oxygen species (ROS).[1] This oxidative stress is a key trigger for the intrinsic apoptosis pathway. The elevated ROS levels disrupt mitochondrial function and modulate the expression of key apoptosis-regulating proteins. Specifically, this compound upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in programmed cell death.

2. Cell Cycle Arrest at the G2/M Phase:

In addition to inducing apoptosis, this compound has been shown to arrest the cell cycle at the G2/M phase in cancer cells.[1] This prevents the cells from entering mitosis and undergoing cell division, thereby halting tumor growth. The exact molecular mechanisms underpinning this cell cycle arrest are still under investigation but are likely linked to the cellular stress response initiated by ROS.

3. Inhibition of Cell Migration via the FAK Signaling Pathway:

Metastasis is a critical factor in cancer mortality. This compound has been found to inhibit the migration of cancer cells by targeting the Focal Adhesion Kinase (FAK) signaling pathway.[1][2] FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, motility, and invasion. This compound treatment leads to a dose-dependent decrease in the phosphorylation of FAK (p-FAK), without affecting the total FAK protein levels.[1] By inhibiting the activation of FAK, this compound disrupts the signaling cascades that promote cell migration and invasion.

Below is a diagram illustrating the proposed mechanism of action of this compound.

References

- 1. This compound, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectroscopic Data of Chlorahololide D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Chlorahololide D, a lindenane-type sesquiterpenoid dimer isolated from Chloranthus holostegius. The information presented herein is intended to support research and development efforts in natural product chemistry, oncology, and drug discovery.

Core Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS). The quantitative data from these analyses are summarized below.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) established the molecular formula of this compound.

| Parameter | Value |

| Molecular Formula | C30H34O8 |

| Ion | [M+H]+ |

| Observed m/z | 523.2324 |

| Calculated m/z | 523.2332 |

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound was recorded in CDCl₃ at 400 MHz. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak, and coupling constants (J) are in Hertz (Hz).

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 2.55 | m | |

| 2 | 1.83 | m | |

| 3 | 0.85 | m | |

| 5 | 5.92 | s | |

| 6 | 3.12 | d | 2.8 |

| 7 | 4.67 | s | |

| 9α | 2.21 | m | |

| 9β | 1.62 | m | |

| 13a | 4.90 | s | |

| 13b | 4.84 | s | |

| 14 | 1.05 | s | |

| 15 | 1.80 | s | |

| 1' | 2.65 | m | |

| 2' | 1.90 | m | |

| 3' | 1.15 | m | |

| 5' | 5.88 | s | |

| 6' | 2.88 | s | |

| 8' | 4.95 | s | |

| 9'α | 2.15 | m | |

| 9'β | 1.75 | m | |

| 13'a | 5.01 | s | |

| 13'b | 4.93 | s | |

| 14' | 1.10 | s | |

| 15' | 1.78 | s |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound was recorded in CDCl₃ at 100 MHz. Chemical shifts (δ) are reported in ppm.

| Position | δ (ppm) | Position | δ (ppm) |

| 1 | 38.4 | 1' | 39.1 |

| 2 | 28.1 | 2' | 27.5 |

| 3 | 21.2 | 3' | 22.0 |

| 4 | 148.2 | 4' | 147.5 |

| 5 | 125.1 | 5' | 124.8 |

| 6 | 55.4 | 6' | 56.1 |

| 7 | 82.3 | 7' | 83.5 |

| 8 | 170.1 | 8' | 171.2 |

| 9 | 35.2 | 9' | 36.0 |

| 10 | 45.6 | 10' | 46.2 |

| 11 | 142.3 | 11' | 143.1 |

| 12 | 174.5 | 12' | 175.0 |

| 13 | 112.9 | 13' | 113.5 |

| 14 | 18.2 | 14' | 18.9 |

| 15 | 23.7 | 15' | 24.1 |

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the isolation and characterization of this compound.

Isolation of this compound

-

Extraction: The dried and powdered whole plants of Chloranthus holostegius were extracted with 95% ethanol at room temperature.

-

Solvent Partitioning: The resulting crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

Chromatography: The ethyl acetate fraction was subjected to column chromatography on silica gel, followed by repeated column chromatography on Sephadex LH-20 and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker AV-400 spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts were referenced to the residual solvent signals.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on an Agilent 6210 TOF mass spectrometer to determine the accurate mass and molecular formula of the compound.

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-cancer properties, particularly against breast cancer cell lines. Its mechanism of action involves the induction of apoptosis and the inhibition of cell migration through the modulation of the Focal Adhesion Kinase (FAK) signaling pathway.[1][2]

Experimental Workflow for In Vitro Analysis

The following diagram illustrates a typical workflow for evaluating the in vitro anti-cancer effects of this compound.

Caption: In vitro experimental workflow for this compound.

FAK Signaling Pathway Inhibition

This compound inhibits the phosphorylation of FAK, a key regulator of cell migration and survival. This disruption leads to a downstream cascade that ultimately suppresses cancer cell metastasis.

Caption: Inhibition of the FAK signaling pathway by this compound.

Induction of Apoptosis

This compound induces apoptosis (programmed cell death) in cancer cells by modulating the expression of key regulatory proteins, including the Bcl-2 family. It downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax.

References

Chlorahololide D: A Deep Dive into Its Molecular Targets in Breast Cancer

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the molecular mechanisms of Chlorahololide D, a lindenane-type sesquiterpenoid dimer, in suppressing breast cancer progression. The information presented herein is collated from preclinical studies and aims to elucidate its therapeutic potential by detailing its molecular targets, impact on signaling pathways, and the experimental validation of these findings.

Core Molecular Targets and Cellular Effects

This compound exerts its anticancer effects on breast cancer cells through a multi-pronged approach, primarily targeting cell proliferation, apoptosis, and migration. The MCF-7 human breast cancer cell line has been a key model in elucidating these mechanisms.

Induction of Apoptosis and Cell Cycle Arrest

This compound is a potent inducer of apoptosis in MCF-7 cells.[1][2][3][4] This is achieved through the stimulation of reactive oxygen species (ROS) and the subsequent regulation of key apoptosis-related proteins.[1][2][3][4] The compound also triggers cell cycle arrest at the G2 phase, further inhibiting tumor cell proliferation.[1][2][3][4]

Key apoptotic and cell cycle effects:

-

Increases ROS levels: Heightened ROS production is a critical initiating event in this compound-induced apoptosis.[1][3]

-

Modulates Bcl-2 family proteins: It downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax, shifting the cellular balance towards apoptosis.[1][2]

-

G2 Phase Arrest: The compound effectively halts the cell cycle at the G2 checkpoint, preventing mitotic entry and subsequent cell division.[1][3]

Inhibition of Cell Migration and Angiogenesis

A crucial aspect of cancer progression is metastasis, which involves cell migration. This compound has been shown to inhibit the migration of breast cancer cells by targeting the Focal Adhesion Kinase (FAK) signaling pathway.[1][2][3][4] Furthermore, it exhibits anti-angiogenic properties, which are vital for restricting tumor growth and nutrient supply.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound.

| Cell Line | Assay | IC50 Value (µM) | Reference |

| MCF-7 | Cytotoxicity (MTT) | 6.7 | [1][2] |

| HepG2 | Cytotoxicity (MTT) | 13.7 | [1][2] |

| Treatment Concentration (µM) | Target Effect in MCF-7 cells | Reference |

| 7.5, 15, 30 | Induction of apoptosis (measured by flow cytometry) | [1][2][3] |

| 5, 10, 20 | Increased ROS production (measured by flow cytometry) | [3] |

| 7.5, 15, 30 | G2 phase cell cycle arrest (measured by flow cytometry) | [3] |

| Not specified | Decreased Bcl-2 protein levels (measured by Western blot) | [1] |

| Not specified | Increased Bax protein levels (measured by Western blot) | [1] |

| Not specified | Inhibition of FAK phosphorylation (measured by Western blot) | [1][3] |

Signaling Pathways

This compound modulates key signaling pathways implicated in breast cancer pathogenesis.

Caption: Molecular mechanism of this compound in breast cancer.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: MCF-7 cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

-

Treatment: Cells were treated with various concentrations of this compound and incubated for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The supernatant was discarded, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 value was calculated from the dose-response curve.

Apoptosis Analysis (Flow Cytometry)

-

Cell Treatment: MCF-7 cells were treated with this compound (7.5, 15, and 30 µM) for 48 hours.[1][3]

-

Cell Harvesting and Staining: Cells were harvested, washed with PBS, and resuspended in binding buffer. Cells were then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).

Caption: Workflow for apoptosis analysis.

Western Blotting

-

Cell Lysis: MCF-7 cells were treated with this compound for 36 hours.[1] Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk and then incubated with primary antibodies against Bcl-2, Bax, p-FAK, and β-actin overnight at 4°C.

-

Secondary Antibody and Detection: After washing, the membrane was incubated with a corresponding HRP-conjugated secondary antibody. The protein bands were visualized using an ECL detection system.

Caption: Western blotting experimental workflow.

Conclusion

This compound demonstrates significant potential as an anti-breast cancer agent by targeting multiple critical cellular processes. Its ability to induce apoptosis, inhibit cell migration, and suppress angiogenesis through the modulation of the ROS/Bcl-2/Bax and FAK signaling pathways provides a strong rationale for its further development as a therapeutic lead. Future investigations should focus on its efficacy in in vivo models and the elucidation of its broader pharmacological and toxicological profile.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Chlorahololide D In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro anti-cancer effects of Chlorahololide D, a lindenane-type sesquiterpenoid dimer. The following sections include a summary of its cytotoxic activity and detailed methodologies for key cell-based assays to investigate its mechanism of action, including effects on cell viability, apoptosis, reactive oxygen species (ROS) production, cell cycle progression, and relevant signaling pathways.

Summary of this compound Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 6.7 ± 1.0[1] |

| HepG2 | Liver Cancer | 13.7 ± 1.4[1] |

| HeLa | Cervical Cancer | 32.2[1] |

Data presented as mean ± standard deviation where available.

Experimental Protocols

The following are detailed protocols for assays relevant to the investigation of this compound's anti-cancer properties.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. Metabolically active cells reduce the yellow MTT to a purple formazan product, and the absorbance of this product is proportional to the number of viable cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 1 x 10^4 cells per well in 100 µL of complete medium in a 96-well plate.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.

-

Incubate for the desired time period (e.g., 48 hours).

-

-

MTT Incubation:

-

After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 4 hours at 37°C, protected from light.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis using flow cytometry after staining cells with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Treated cells (e.g., MCF-7 cells treated with 7.5, 15, and 30 µM this compound for 48 hours)[1][2]

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest cells by trypsinization after treatment with this compound.

-

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Data Acquisition:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol details the measurement of intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

-

DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

-

Serum-free cell culture medium

-

Treated cells (e.g., MCF-7 cells treated with 5, 10, and 20 µM this compound for 48 hours)[3]

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Preparation:

-

Treat cells with this compound as required.

-

-

Staining:

-

After treatment, wash the cells with PBS.

-

Incubate the cells with a working solution of 20 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C.[1]

-

-

Data Acquisition:

-

Wash the cells twice with PBS to remove excess probe.

-

Immediately analyze the fluorescence intensity by flow cytometry (excitation at 488 nm, emission at 525 nm) or visualize under a fluorescence microscope.

-

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol describes the analysis of cell cycle distribution by staining the cellular DNA with PI and analyzing the DNA content by flow cytometry. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. This compound has been shown to arrest the cell cycle at the G2 stage in MCF-7 cells.[1][4]

Materials:

-

Treated cells (e.g., MCF-7 cells treated with 7.5, 15, and 30 µM this compound for 48 hours)[1][2]

-

PBS

-

Cold 70% ethanol

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Fixation:

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellet in 1 mL of cold 70% ethanol while vortexing gently.

-

Fix the cells overnight at -20°C or for at least 30 minutes on ice.

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Data Acquisition:

-

Analyze the samples by flow cytometry.

-

Protocol 5: Western Blot Analysis of Protein Expression

This protocol provides a method to detect changes in the expression of specific proteins, such as the apoptosis-related proteins Bax and Bcl-2, and proteins involved in the FAK signaling pathway, following treatment with this compound.[1][4]

Materials:

-

Treated cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-FAK, anti-p-FAK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction:

-

Lyse the treated cells with RIPA buffer.

-

Quantify the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Add ECL substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Visualizations

Experimental Workflow

Caption: General workflow for in vitro evaluation of this compound.

Proposed Signaling Pathway of this compound in MCF-7 Cells

Caption: Signaling pathways modulated by this compound in breast cancer cells.

References

Application Notes and Protocols: MTT Assay for Chlorahololide D Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorahololide D, a lindenane-type sesquiterpenoid dimer isolated from Chloranthus holostegius, has demonstrated significant cytotoxic effects against various cancer cell lines.[1] This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method widely used to evaluate cell viability and proliferation.[2] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[3][4] The intensity of the purple color is directly proportional to the number of viable cells.[3]

Mechanism of Action of this compound

This compound has been shown to induce apoptosis in MCF-7 breast cancer cells by stimulating the production of reactive oxygen species (ROS) and causing cell cycle arrest at the G2 phase.[5][6] Mechanistic studies have revealed that this compound downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax.[5][7] Furthermore, it inhibits cell migration by modulating the FAK signaling pathway.[5][6]

Data Presentation

The following table summarizes the cytotoxic activity of this compound against various human cancer cell lines as determined by the MTT assay.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 6.7 | [1][8] |

| HepG2 | Liver Cancer | 13.7 | [1][8] |

| HeLa | Cervical Cancer | 32.2 | [1] |

IC50: The concentration of a drug that gives half-maximal response.

Experimental Protocols

MTT Assay Protocol for this compound Cytotoxicity

This protocol is specifically tailored for determining the cytotoxic effects of this compound on adherent cancer cell lines such as MCF-7.

Materials:

-

This compound

-

Human cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

-

Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer[9]

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[9]

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from, for example, 7.5 µM to 30 µM.[5] A vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only) should be included.

-

After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubate the plate for 48 hours at 37°C and 5% CO2.[5]

-

-

MTT Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot a dose-response curve of this compound concentration versus percentage of cell viability to determine the IC50 value.

-

Visualizations

Experimental Workflow: MTT Assay

Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.

Signaling Pathway of this compound-Induced Apoptosis

Caption: Signaling pathway of this compound in inducing apoptosis.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT (Assay protocol [protocols.io]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Chlorahololide D

For Researchers, Scientists, and Drug Development Professionals